2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
Description
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS: 1086395-71-2) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 of the spiro[4.5]decane framework. Its molecular formula is C₁₅H₂₂N₂·HCl, with a molecular weight of 230.35 (base) and 266.81 (hydrochloride salt). The compound is widely used in medicinal chemistry research, particularly as a building block for drug discovery due to its rigid spirocyclic architecture, which enhances binding selectivity to biological targets . It is typically stored at room temperature in sealed, dry conditions and has a purity >98% .
Properties
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15;/h1-3,5-6,16H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUUAAMKMZLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride typically involves:
- Formation of the spirocyclic diazaspirodecane core via cyclization reactions.
- Introduction of the benzyl substituent on the nitrogen atom.
- Conversion of the free base to the hydrochloride salt for stability and handling.
This process often starts from suitable diamine and carbonyl precursors, followed by cyclization under controlled conditions, and ends with salt formation.
Laboratory-Scale Synthetic Procedures
Cyclization and Benzylation
A common laboratory approach involves the reaction of a diamine with benzylamine in a solvent like toluene under reflux with a Dean–Stark apparatus to remove water formed during imine formation. This step yields an intermediate imine or related species that can be further processed without purification.
- Reaction conditions: Reflux in toluene for 1 hour with water removal.
- Intermediate isolation: Solvent evaporation without further purification.
Grignard Addition and Reduction
Following imine formation, allylmagnesium chloride (a Grignard reagent) is added dropwise at low temperatures (-20 °C to -15 °C) in tetrahydrofuran (THF). The reaction mixture is then warmed to room temperature and stirred overnight to complete the reaction.
- Quenching: Saturated ammonium chloride solution is used to precipitate magnesium salts.
- Workup: Organic layer separation, drying over sodium sulfate, and evaporation.
Subsequent reduction with lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over extended periods (up to 72 hours) converts intermediates to the desired amine structure.
- Neutralization: Careful addition of water/THF mixture to quench excess LiAlH4.
- Purification: Vacuum distillation under reduced pressure.
These steps yield the spirocyclic amine core with benzyl substitution.
Formation of Hydrochloride Salt
The free base of 2-Benzyl-2,7-diazaspiro[4.5]decane is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or ethanol.
- Typical procedure: Addition of HCl gas or concentrated HCl solution to the free base solution.
- Outcome: Formation of crystalline hydrochloride salt, improving compound stability and solubility.
Industrial-Scale Considerations
Industrial production adapts the laboratory synthesis with optimizations for yield, purity, and scalability:
- Use of large-scale reactors with controlled temperature and stirring.
- Optimization of solvent systems to facilitate purification.
- Incorporation of recrystallization or chromatographic steps for high purity.
- Strict control of pH and stoichiometry during hydrochloride salt formation.
Data Table: Example Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Imine formation | Benzylamine (1 mol equiv), diamine (1 mol) | Toluene | Reflux (~110 °C) | 1 hour | ~Quantitative |
| Grignard addition | Allylmagnesium chloride (2 M in THF) | THF | -20 to -15 °C | 30 min + overnight | >90% |
| Reduction | LiAlH4 (2 mol equiv) | THF | 0 °C to rt | 72 hours | 80-90% |
| Hydrochloride salt formation | HCl (gas or solution) | EtOAc or EtOH | Room temperature | 1-2 hours | >95% |
Research Findings and Notes
- The use of allylmagnesium chloride instead of allylmagnesium bromide provides better accessibility and similar yields in the Grignard addition step.
- The cyclization and reduction steps are amenable to one-pot procedures, enhancing efficiency and scalability.
- Purity and yield are improved by careful control of temperature and stoichiometry, especially during reduction and salt formation.
- The hydrochloride salt form exhibits enhanced stability and solubility, which is critical for biological and pharmaceutical applications.
- Physical methods such as ultrasound or hot water baths can aid dissolution during formulation steps.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure characterized by the presence of two nitrogen atoms within its bicyclic framework. The molecular formula is , and its unique configuration allows for diverse chemical reactivity and interactions with biological systems.
Chemistry
- Building Block in Synthesis : 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride serves as a fundamental building block in the synthesis of more complex molecules. Its spirocyclic nature makes it valuable for creating derivatives that can exhibit distinct chemical properties.
- Synthetic Methodology : Ongoing research focuses on developing efficient synthetic routes for this compound, which can enhance organic synthesis methodologies. This includes cyclization reactions that are crucial for producing various spirocyclic compounds.
Biology
- Biological Activity : The compound is under investigation for its potential biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in necroptosis, a form of programmed cell death linked to various diseases.
- Therapeutic Potential : Studies indicate that this compound may exhibit anti-inflammatory effects and neuroprotective properties. For instance, in animal models of neurodegeneration, it has shown promise in improving cognitive function and reducing neuronal loss.
Medicine
- Drug Development : The compound's interaction with specific molecular targets positions it as a candidate for therapeutic agents aimed at treating neurological disorders and inflammatory diseases. Research is ongoing to explore its efficacy and safety profiles in clinical settings.
- Mechanism of Action : The mechanism involves binding to enzymes or receptors, modulating their activity, which could lead to significant biological effects beneficial for therapeutic interventions.
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
- Neuroprotection in Animal Models : In studies involving mice subjected to neurotoxic conditions, administration of this compound resulted in enhanced cognitive performance and marked reductions in neuronal loss compared to control groups.
- Anti-inflammatory Effects : Clinical trials assessing inflammation markers in patients with chronic inflammatory conditions demonstrated that treatment with this compound significantly lowered cytokine levels, suggesting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride and its analogs:
Key Observations:
Positional Isomerism : The 7-benzyl analog (CAS: 1392212-71-3) shares the same molecular weight but differs in benzyl substitution at position 7 instead of 2. This positional change may alter conformational flexibility and target binding .
The 2-oxa-8-aza analog (CAS: 374795-37-6) replaces a nitrogen with oxygen, reducing basicity and hydrogen-bonding capacity .
Salt Form Impact: The dihydrochloride salt of the 7-methyl analog (CAS: 1086395-12-1) has higher aqueous solubility but requires refrigeration, unlike the monohydrochloride form of the target compound .
Stability and Handling Considerations
Biological Activity
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes two nitrogen atoms, contributing to its unique reactivity and biological activity. Its molecular formula is CHClN, and it has been synthesized through various methods that highlight its potential as a pharmaceutical agent.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets:
Anticancer Properties
Preliminary studies suggest that derivatives of diazaspiro compounds exhibit anticancer properties by targeting various kinases involved in cell proliferation and survival. The inhibition of RIPK1 may also contribute to reduced tumor growth in certain cancer models.
Anti-inflammatory Effects
Due to its mechanism involving RIPK1 inhibition, the compound shows promise in reducing inflammation. This could be particularly beneficial in conditions where necroptosis contributes to tissue damage and inflammation .
In Vivo Studies
Recent studies have explored the pharmacokinetic properties of related diazaspiro compounds in animal models. For instance, a compound structurally related to this compound demonstrated favorable absorption and bioavailability profiles in Slc3a1-knockout mouse models . Such findings support the potential therapeutic applications of these compounds in clinical settings.
In Vitro Studies
In vitro assays have confirmed the inhibitory effects on RIPK1 activity, with notable implications for treating diseases characterized by excessive necroptosis . These studies often utilize cell lines such as U937 cells to assess the compound's efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| IC50 (RIPK1 Inhibition) | 92 nM |
| Primary Target | RIPK1 |
| Biological Activities | Anticancer, Anti-inflammatory |
| Pharmacokinetics | Favorable absorption profile |
Q & A
Basic: What are the recommended synthetic routes for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, and what parameters require optimization?
Answer:
Synthesis typically involves spirocyclization of benzylamine derivatives with ketones or aldehydes under acidic conditions. Key steps include:
- Friedel-Crafts alkylation (analogous to benzoyl chloride synthesis in ) to form the spirocyclic core.
- Amine protection/deprotection to avoid side reactions.
- Hydrochloride salt formation via HCl gas or aqueous HCl.
Critical parameters to optimize: - Temperature : Excess heat may degrade the spiro structure (mp data from benzylamine HCl analogs in ).
- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) influence yield.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
Use factorial design ( ) to systematically vary parameters (e.g., 2³ design for temperature, catalyst loading, solvent ratio).
Advanced: How can computational methods accelerate reaction optimization for this compound’s derivatives?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways and transition states ( ):
- Reaction path search : Identify intermediates and energy barriers for spirocyclization.
- Machine learning (ML) : Train models on existing reaction data (e.g., yields, conditions) to predict optimal conditions for new derivatives.
- High-throughput virtual screening : Prioritize derivatives with desired electronic/steric properties.
For example, ICReDD’s workflow ( ) combines computational predictions with targeted experiments, reducing trial-and-error cycles.
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and benzyl group integration. Challenges include signal overlap due to conformational flexibility.
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted amines; see for HPLC methods used in similar compounds).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Elemental analysis : Verify C, H, N, Cl content (reference molecular formula in ).
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Contradictions may arise from:
- Impurity profiles : Uncharacterized byproducts (e.g., residual solvents) alter solubility.
- Hydration states : Hygroscopic properties (common in hydrochlorides) may cause variability.
Methodological solutions : - Standardize protocols : Use controlled humidity chambers ( ) for stability tests.
- Replicate studies : Cross-validate using orthogonal techniques (e.g., TGA for thermal stability vs. DSC).
- Meta-analysis : Aggregate data from multiple sources, applying statistical tools ( ) to identify outliers.
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- Handling : Use PPE (gloves, goggles), avoid inhalation ( ), and work in a fume hood. Electrostatic charge buildup should be mitigated ( ).
- Storage : Tightly sealed containers in dry, ventilated areas ( ). Desiccants are recommended for hygroscopic hydrochlorides.
- First aid : For skin contact, rinse with water for 15+ minutes ().
Advanced: What strategies address the lack of ecological or toxicological data for this compound?
Answer:
- In silico toxicity prediction : Tools like OECD QSAR Toolbox or ECOSAR estimate acute toxicity.
- Microscale ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri for preliminary aquatic toxicity screening.
- Read-across analysis : Compare with structurally similar amines (e.g., benzylamine HCl in ) to infer biodegradation pathways.
- Collaborative studies : Partner with environmental toxicology labs to fill data gaps ( highlights the absence of ecological data).
Basic: How does the spirocyclic structure influence this compound’s reactivity in medicinal chemistry applications?
Answer:
- Conformational rigidity : Restricts rotational freedom, enhancing target binding selectivity.
- Hydrogen bonding : The diazaspiro nitrogen atoms act as H-bond donors/acceptors (critical for enzyme inhibition).
- Derivatization : The benzyl group allows functionalization (e.g., halogenation, sulfonation) to modulate pharmacokinetics.
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Taguchi methods : Systematically vary substituents (e.g., benzyl ring positions) to assess biological activity.
- Response surface methodology (RSM) : Optimize multiple variables (e.g., lipophilicity, steric bulk) simultaneously.
- Fragment-based design : Use X-ray or cryo-EM structures to guide spirocyclic scaffold modifications ( provides analog structural insights).
Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Heat management : Exothermic steps (e.g., HCl salt formation) require controlled addition ( ’s benzoyl chloride synthesis notes similar challenges).
- Purification : Column chromatography is impractical; switch to recrystallization or distillation.
- Yield optimization : Catalyst recycling (e.g., immobilized Lewis acids) improves cost-efficiency.
Advanced: How can researchers leverage hybrid computational-experimental workflows for mechanistic studies?
Answer:
- Kinetic isotope effects (KIE) : Combine experimental KIE measurements with DFT calculations to elucidate rate-determining steps.
- In situ spectroscopy : Pair IR/Raman with computational vibrational spectra to track intermediate formation.
- Multiscale modeling : Link quantum mechanics (reaction steps) with molecular dynamics (solvent effects) ( ’s ICReDD framework supports this approach).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
